molecular formula C22H21N3O4S B11669156 N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11669156
M. Wt: 423.5 g/mol
InChI Key: RGVXSHKEFSPFCO-HZHRSRAPSA-N
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Description

N-[(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

The synthesis of N-[(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N-[(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form stable complexes with transition metal ions . . In the industry, it can be used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its ability to form stable complexes with transition metal ions. These complexes can act as enzyme inhibitors by binding to the active sites of enzymes and preventing their normal function . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and van der Waals interactions.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H21N3O4S/c1-30(28,29)25(20-8-3-2-4-9-20)16-17-11-13-18(14-12-17)22(27)24-23-15-19-7-5-6-10-21(19)26/h2-15,26H,16H2,1H3,(H,24,27)/b23-15+

InChI Key

RGVXSHKEFSPFCO-HZHRSRAPSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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